molecular formula C12H9N2O8P B021867 bis(4-nitrophenyl) phosphate CAS No. 645-15-8

bis(4-nitrophenyl) phosphate

Cat. No.: B021867
CAS No.: 645-15-8
M. Wt: 340.18 g/mol
InChI Key: MHSVUSZEHNVFKW-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) hydrogen phosphate is an organic compound belonging to the class of aryl phosphodiesters. It is characterized by the presence of two 4-nitrophenyl groups attached to a phosphate moiety. This compound is known for its applications in various scientific research fields, particularly in enzymology and catalysis .

Mechanism of Action

Target of Action

Bis(4-nitrophenyl) hydrogen phosphate, also known as bis(4-nitrophenyl) phosphate, primarily targets phosphodiesterases . These enzymes play a crucial role in breaking down phosphodiester bonds, which are common in many biological molecules like DNA and RNA .

Mode of Action

The compound acts as a substrate for phosphodiesterases . It undergoes hydrolytic cleavage, a process that is catalyzed by these enzymes . The cleavage of the phosphoester bond in the compound at certain conditions (70 °C and pH 5.0) proceeds with a rate constant of 3.32 × 10 −6 s −1 , representing an acceleration of four orders of magnitude compared to the uncatalyzed cleavage .

Biochemical Pathways

The primary biochemical pathway affected by bis(4-nitrophenyl) hydrogen phosphate involves the hydrolysis of phosphodiester bonds . This process is crucial in various biological functions, including the degradation of cyclic nucleotides and nucleic acids. The compound’s interaction with phosphodiesterases can influence these pathways and their downstream effects.

Result of Action

The primary result of the action of bis(4-nitrophenyl) hydrogen phosphate is the hydrolysis of phosphodiester bonds . This can lead to the breakdown of larger molecules into smaller ones, influencing various cellular processes. For instance, the compound has been used to study the mechanism of cleavage using oxamido-bridged dinuclear copper (II) complexes as catalysts .

Action Environment

The efficacy and stability of bis(4-nitrophenyl) hydrogen phosphate can be influenced by various environmental factors. For instance, the rate of hydrolysis of the compound is affected by temperature and pH . Therefore, the compound’s action can vary depending on the specific conditions of the environment in which it is used.

Biochemical Analysis

Biochemical Properties

Bis(4-nitrophenyl) hydrogen phosphate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with an uncharacterized protein PA1000 in Pseudomonas aeruginosa

Molecular Mechanism

It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Bis(4-nitrophenyl) hydrogen phosphate is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-nitrophenyl) hydrogen phosphate can be synthesized through the reaction of 4-nitrophenol with phosphorus oxychloride in the presence of a base such as pyridine. The reaction typically involves heating the mixture to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of bis(4-nitrophenyl) hydrogen phosphate may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization to obtain a high-purity product .

Comparison with Similar Compounds

Properties

IUPAC Name

bis(4-nitrophenyl) hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSVUSZEHNVFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N2O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4043-96-3 (hydrochloride salt)
Record name Bis(4-nitrophenyl)phosphate
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DSSTOX Substance ID

DTXSID20870742
Record name Bis(4-nitrophenyl)phosphate
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Molecular Weight

340.18 g/mol
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CAS No.

645-15-8
Record name Bis(p-nitrophenyl) phosphate
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Record name Bis(4-nitrophenyl)phosphate
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Record name bis(4-nitrophenyl) phosphate
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Record name Phosphoric acid, bis(4-nitrophenyl) ester
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Record name Bis(4-nitrophenyl)phosphate
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Record name Bis(4-nitrophenyl) hydrogen phosphate
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Record name BIS(4-NITROPHENYL)PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of bis(4-nitrophenyl) phosphate?

A1: this compound has the molecular formula C12H8N2O8P- and a molecular weight of 343.18 g/mol.

Q2: Is there any spectroscopic data available for BNPP?

A2: While the provided research papers primarily focus on the kinetic aspects and catalytic mechanisms related to BNPP, spectroscopic data like UV-Vis absorption spectra are often used to monitor the hydrolysis reaction. The growth of the product, 4-nitrophenolate, is typically observed at 405 nm. [, , , , ]

Q3: Why is BNPP frequently used in studies of catalytic hydrolysis?

A3: BNPP serves as a convenient model compound for studying phosphate ester hydrolysis due to its relatively high stability and ease of synthesis. [] The hydrolysis reaction is easily monitored by UV-Vis spectroscopy due to the formation of the colored product, 4-nitrophenolate. [, , , , ]

Q4: What types of catalysts have been investigated for BNPP hydrolysis?

A4: A wide range of catalysts have been studied for their ability to promote BNPP hydrolysis, including:

  • Metal complexes: Researchers have investigated the catalytic activity of various metal complexes, including those containing cobalt(II) [, ], lanthanum(III) [, , , , ], cerium(III) [, , ], copper(II) [, , ], nickel(II) [], zinc(II) [], terbium(III) [], and zirconium(IV) [].
  • Metallomicelles: These systems combine the catalytic properties of metal complexes with the unique microenvironment of micelles, often leading to enhanced catalytic activity. [, , , , , ]
  • Organocatalysts: Organic compounds like diphenyl phosphate and this compound itself have been explored as organocatalysts for the ring-opening polymerization of β-butyrolactone. []
  • Cyclodextrin Dimers: These supramolecular structures have demonstrated the ability to promote BNPP cleavage in neutral pH conditions without the need for metal ions. []

Q5: What are the proposed mechanisms for BNPP hydrolysis catalyzed by these systems?

A5: Proposed mechanisms vary depending on the catalyst employed, but common themes include:

  • Metal ion activation: Metal ions in complexes and metallomicelles can act as Lewis acids, activating the phosphate group of BNPP towards nucleophilic attack. [, , , , , , ]
  • Hydroxide or alkoxide attack: Metal-bound hydroxide or alkoxide ions, generated from water or the ligand itself, can act as nucleophiles, attacking the phosphorus center of BNPP. [, , , ]
  • Intramolecular nucleophilic substitution: In certain cases, a nucleophilic group within the ligand structure can directly attack the phosphorus center of BNPP. [, ]
  • Micellar effects: Metallomicelles can concentrate reactants within their hydrophobic core, leading to increased local concentrations and enhanced reaction rates. [, , , , ]

Q6: Does BNPP have any known biological targets?

A6: BNPP is primarily recognized as a broad-spectrum inhibitor of carboxylesterases. [, , , , , ] It has also been identified as an inhibitor of the dNTP triphosphohydrolase SAMHD1. []

Q7: How does BNPP interact with carboxylesterases?

A7: Although specific binding interactions vary between different carboxylesterases, BNPP generally acts as a competitive inhibitor by binding to the enzyme's active site. This binding prevents the enzyme from interacting with its natural substrates, thus inhibiting its activity. [, , , , , ]

Q8: What analytical techniques are commonly employed to study BNPP and its hydrolysis?

A8: Common analytical techniques include:

  • UV-Vis spectrophotometry: This method is widely used to monitor BNPP hydrolysis kinetics by measuring the increase in absorbance at 405 nm, corresponding to the formation of 4-nitrophenolate. [, , , , ]
  • NMR spectroscopy: NMR is employed to characterize the structures of BNPP, its hydrolysis products, and intermediates formed during the catalytic reactions. [, , , ]
  • Potentiometric titrations: This technique helps determine the stability constants of metal complexes formed with ligands involved in BNPP hydrolysis. [, , ]
  • Fluorescence spectroscopy: Fluorescence spectroscopy can be used to investigate the interactions between metal ions and ligands, as well as the binding of complexes to BNPP. [, ]

Q9: Are there alternative compounds to BNPP used in similar research?

A11: Researchers sometimes use other phosphate esters like 2-hydroxypropyl 4-nitrophenyl phosphate (HPNPP), 4-nitrophenyl diphenyl phosphate (NPDPP) [], and p-nitrophenylethyl phosphate [] to study phosphoester hydrolysis. The choice of substrate depends on the specific research question and the desired properties of the model compound.

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